![molecular formula C25H22ClNO5S B2843441 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-12-7](/img/structure/B2843441.png)
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
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Description
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one, also known as CEME, is a quinoline-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- Studies have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
- Preclinical studies in animal models or cell cultures have provided insights into its anti-inflammatory effects .
- Studies may include assessments of oxidative stress, mitochondrial function, and neuronal survival .
- Computational modeling and structure-activity relationship studies contribute to drug optimization .
Antibacterial Activity
Anti-Inflammatory Properties
Anticancer Research
Neuroprotective Effects
Drug Design and Optimization
Mannich Reactions and Synthetic Pathways
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXYTIBLGJQZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
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